molecular formula C15H10FNO6 B6408330 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261966-32-8

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6408330
CAS RN: 1261966-32-8
M. Wt: 319.24 g/mol
InChI Key: WBOMTCKOXQJBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% (3-Fluoro-4-MCPBA) is an organic compound that has been widely studied in the scientific research community due to its potential applications in fields such as medicinal chemistry, organic synthesis, and biochemistry. This compound is an important intermediate in the synthesis of many compounds, as well as an important biochemical and physiological effector.

Scientific Research Applications

3-Fluoro-4-MCPBA has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of pharmaceuticals, such as the antimalarial drug mefloquine. It has also been used as an intermediate in the synthesis of a variety of other compounds, such as the antifungal drug fluconazole. In addition, 3-Fluoro-4-MCPBA has been used in the synthesis of fluorescent dyes and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-MCPBA is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme CYP2C19, which is involved in the metabolism of certain drugs. In addition, 3-Fluoro-4-MCPBA has been shown to inhibit the activity of the enzyme CYP2C8, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-MCPBA are not well understood. However, some studies have suggested that the compound may have an effect on the metabolism of certain drugs, as well as an inhibitory effect on certain enzymes. In addition, 3-Fluoro-4-MCPBA has been shown to have an inhibitory effect on the activity of the enzyme CYP2C8, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-MCPBA in laboratory experiments include its high purity, low cost, and easy availability. The compound is also relatively stable, making it a good choice for use in a variety of organic synthesis reactions. However, there are some limitations to using 3-Fluoro-4-MCPBA in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is very reactive, which can lead to unwanted side reactions.

Future Directions

The future of 3-Fluoro-4-MCPBA research is promising. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in medicinal chemistry and organic synthesis. In addition, further research is needed to explore the potential of 3-Fluoro-4-MCPBA as an inhibitor of certain enzymes, such as CYP2C19 and CYP2C8. Finally, further research is needed to explore the potential of 3-Fluoro-4-MCPBA as a fluorescent dye.

Synthesis Methods

3-Fluoro-4-MCPBA can be synthesized in a number of different ways. One of the most common methods is the reaction of 4-methoxycarbonylphenol and 2-fluoro-5-nitrobenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. This reaction is typically carried out at room temperature and yields the desired product in high yields. Other methods for the synthesis of 3-Fluoro-4-MCPBA include the reaction of 2-fluoro-4-methoxybenzaldehyde and 5-nitrobenzoyl chloride, the reaction of 4-methoxybenzaldehyde and 2-fluoro-5-nitrobenzoic acid, and the reaction of 2-fluoro-4-methoxybenzyl alcohol and 5-nitrobenzoyl chloride.

properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)8-2-3-12(13(16)7-8)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOMTCKOXQJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691450
Record name 2'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-32-8
Record name 2'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.